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molecular formula C16H19NO5 B8692177 Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate

Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate

Cat. No. B8692177
M. Wt: 305.32 g/mol
InChI Key: CGFUENFJWGKWEL-UHFFFAOYSA-N
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Patent
US05081121

Procedure details

3,4-Diethoxyaniline (3.7 g) and diethyl ethoxymethylenemalonate (5.3 g) were reacted in the same manner as in Experimental Example 1 to obtain 6,7-diethoxy-3-ethoxycarbonyl-4(1H)-quinolone (4.3 g). The compound (3 g) was subjected to hydrolysis and decarboxylation in the same manner as in Experimental Example 2 to obtain 6,7-diethoxy-4(1H)-quinolone (compound 10, 1.9 g).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][C:10]=1[O:11][CH2:12][CH3:13])[NH2:7])[CH3:2].C([O:16][CH:17]=[C:18]([C:24](OCC)=O)[C:19]([O:21][CH2:22][CH3:23])=[O:20])C>>[CH2:12]([O:11][C:10]1[CH:9]=[C:8]2[C:6](=[CH:5][C:4]=1[O:3][CH2:1][CH3:2])[NH:7][CH:24]=[C:18]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[C:17]2=[O:16])[CH3:13]

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
C(C)OC=1C=C(N)C=CC1OCC
Name
Quantity
5.3 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C2C(C(=CNC2=CC1OCC)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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